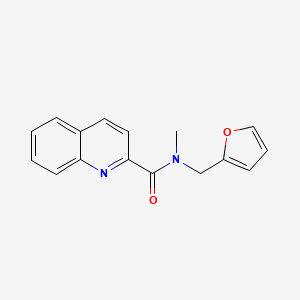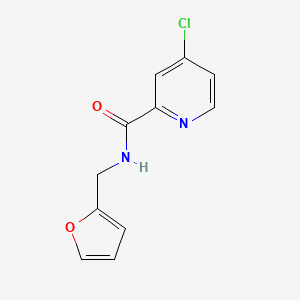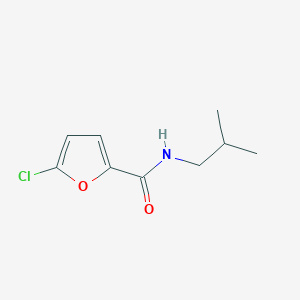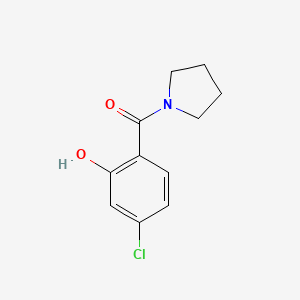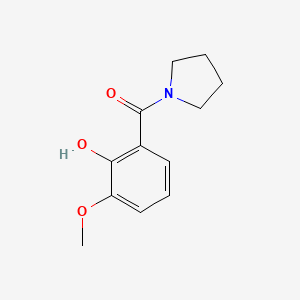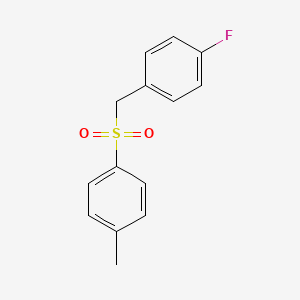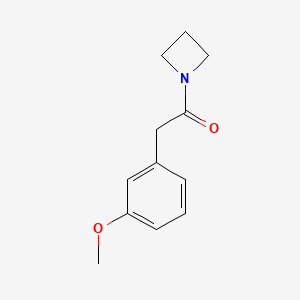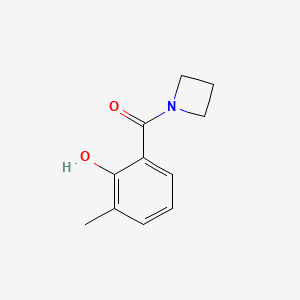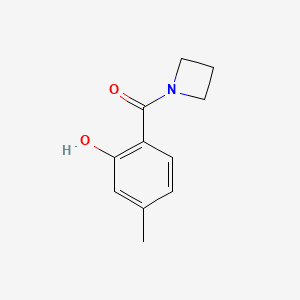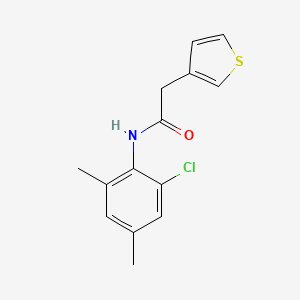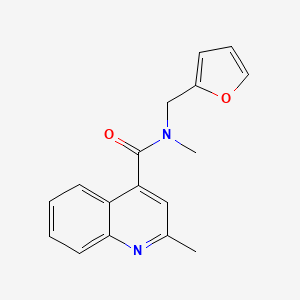![molecular formula C17H15NO2S B7472209 8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)
8-[(4-Methylphenyl)sulfonylmethyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(4-Methylphenyl)sulfonylmethyl]quinoline, also known as MSQ, is a chemical compound that has been widely studied for its potential applications in scientific research. MSQ belongs to a class of compounds called quinoline derivatives, which have been shown to have a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. In
科学研究应用
8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for cellular imaging. 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been shown to selectively bind to DNA and RNA, and its fluorescence properties make it an ideal tool for visualizing these biomolecules in living cells. In addition, 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been used as a sensor for detecting metal ions, such as copper and zinc, which play important roles in biological processes.
作用机制
The mechanism of action of 8-[(4-Methylphenyl)sulfonylmethyl]quinoline is not fully understood, but it is thought to involve the interaction of the sulfonyl group with biomolecules such as DNA and proteins. The sulfonyl group is known to be a strong electron-withdrawing group, which can affect the electronic properties of the quinoline ring and its binding affinity for biomolecules. 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has also been shown to induce oxidative stress in cells, which may contribute to its biological effects.
Biochemical and Physiological Effects:
8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been shown to have a range of biochemical and physiological effects in cells and animals. In vitro studies have demonstrated that 8-[(4-Methylphenyl)sulfonylmethyl]quinoline can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been shown to have antioxidant properties, which may protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using 8-[(4-Methylphenyl)sulfonylmethyl]quinoline in lab experiments is its fluorescent properties, which make it a powerful tool for visualizing biomolecules in living cells. 8-[(4-Methylphenyl)sulfonylmethyl]quinoline is also relatively easy to synthesize and has been shown to be stable under a range of conditions. However, one limitation of using 8-[(4-Methylphenyl)sulfonylmethyl]quinoline is its potential toxicity, particularly at high concentrations. Careful dose-response studies are necessary to ensure that 8-[(4-Methylphenyl)sulfonylmethyl]quinoline is used safely in lab experiments.
未来方向
There are many potential future directions for research on 8-[(4-Methylphenyl)sulfonylmethyl]quinoline. One area of interest is its use as a fluorescent probe for imaging RNA in living cells. RNA plays a critical role in many biological processes, but it has been difficult to visualize directly in living cells. 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been shown to selectively bind to RNA, and its fluorescent properties make it a promising tool for studying RNA dynamics in real-time. In addition, 8-[(4-Methylphenyl)sulfonylmethyl]quinoline could be further optimized for use as a sensor for detecting other biomolecules, such as lipids or carbohydrates. Finally, 8-[(4-Methylphenyl)sulfonylmethyl]quinoline could be used as a starting point for the development of new quinoline derivatives with improved biological activity and specificity.
合成方法
The synthesis of 8-[(4-Methylphenyl)sulfonylmethyl]quinoline involves the reaction of 8-hydroxyquinoline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the hydroxyl group on the quinoline ring by the sulfonyl chloride group, resulting in the formation of 8-[(4-Methylphenyl)sulfonylmethyl]quinoline. This synthesis method has been well-established in the literature and has been used to produce 8-[(4-Methylphenyl)sulfonylmethyl]quinoline in high yields.
属性
IUPAC Name |
8-[(4-methylphenyl)sulfonylmethyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-13-7-9-16(10-8-13)21(19,20)12-15-5-2-4-14-6-3-11-18-17(14)15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOVGGILIVDBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Methylphenyl)sulfonylmethyl]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

